Diallyl 3-nitrobenzene-1,2-dicarboxylate
Description
Diallyl 3-nitrobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester featuring a nitro group at the 3-position of the benzene ring and allyl ester substituents. The compound is structurally characterized by its planar aromatic core, electron-withdrawing nitro group, and reactive allyl ester moieties. It serves as a versatile ligand in coordination polymers (CPs), where its dual O-donor sites (from carboxylate groups) and nitro group influence metal coordination modes, leading to diverse architectures (1D chains, 2D sheets, or 3D frameworks) . These CPs exhibit notable photochemical, magnetic, and fluorescent properties, making them relevant in materials science .
Properties
CAS No. |
145218-86-6 |
|---|---|
Molecular Formula |
C14H13NO6 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
bis(prop-2-enyl) 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H13NO6/c1-3-8-20-13(16)10-6-5-7-11(15(18)19)12(10)14(17)21-9-4-2/h3-7H,1-2,8-9H2 |
InChI Key |
FMQPPTFBBVBGSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Dicarboxylates
- Nitro Group Position: The 3-nitro substituent in this compound distinguishes it from non-nitro analogs (e.g., DAP) by increasing electrophilicity, which stabilizes metal coordination in CPs . In contrast, 4-nitrobenzene-1,2-dicarboxylates form CPs with distinct coordination geometries due to altered ligand symmetry .
- Ester Group Effects : Allyl esters introduce π-bond reactivity and steric bulk, enabling cross-linking in polymers, whereas methyl esters (e.g., Dimethyl 3-nitrobenzene-1,2-dicarboxylate) prioritize solubility and crystallinity in CP synthesis .
Functional and Application Comparisons
Reactivity and Stability
- Thermal Stability : The nitro group in this compound may reduce thermal stability compared to DAP, which withstands higher temperatures due to its electron-rich core .
- Chemical Reactivity : Allyl esters undergo radical or ionic polymerization, whereas methyl esters (e.g., Dimethyl 3-nitrobenzene-1,2-dicarboxylate) are more inert, serving as stable ligands or intermediates .
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